molecular formula C8H12Cl2F2N2 B13030549 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2hcl

1-(3,4-Difluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13030549
M. Wt: 245.09 g/mol
InChI Key: WXCRYAVIQVNWII-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2-diamine ethane backbone linked to a 3,4-difluorophenyl ring, a structure that serves as a versatile scaffold for the synthesis of more complex molecules. The incorporation of fluorine atoms into organic compounds is a well-established strategy in pharmaceutical development. Fluorination can profoundly influence a molecule's properties by enhancing its metabolic stability, modulating its lipophilicity, and improving its binding affinity to biological targets . The 1,2-diamine functionality is a common motif in ligands for metal-based complexes, which are explored for their potential anticancer and diagnostic applications . While specific pharmacological data for this exact compound is not available in the public domain, its structure suggests potential as a precursor in the development of protease inhibitors, kinase inhibitors, or G-protein-coupled receptor (GPCR) ligands. The diamine group allows for conjugation with various carboxylic acids, sulfonyl chlorides, and carbonyl compounds, enabling rapid diversification for structure-activity relationship (SAR) studies. This product is provided as a dihydrochloride salt to ensure improved stability and solubility in aqueous systems, facilitating its use in biological assays. It is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12Cl2F2N2

Molecular Weight

245.09 g/mol

IUPAC Name

1-(3,4-difluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10F2N2.2ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H

InChI Key

WXCRYAVIQVNWII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Starting material: 3,4-difluorobenzaldehyde is the commercially available aromatic aldehyde precursor.
  • Reduction: The aldehyde group is reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH4), which selectively reduces aldehydes without affecting the aromatic ring.

Amination to Ethane-1,2-Diamine

  • The intermediate alcohol is converted to an amine via nucleophilic substitution or reductive amination.
  • Common amination methods include reaction with ammonia or amine sources under controlled conditions to introduce the ethane-1,2-diamine moiety.

Chiral Resolution

  • The racemic mixture formed is resolved to isolate the (1R)-enantiomer.
  • Resolution techniques include chiral chromatography or formation of diastereomeric salts using chiral acids, followed by selective crystallization.

Formation of Dihydrochloride Salt

  • The free diamine is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
  • This step improves compound stability, aqueous solubility, and facilitates handling.

Synthetic Route Summary Table

Step No. Reaction Type Reagents/Conditions Outcome
1 Reduction Sodium borohydride (NaBH4), methanol, 0-25°C 3,4-Difluorobenzyl alcohol
2 Amination Ammonia or amine source, solvent (e.g., DMF), heat 1-(3,4-Difluorophenyl)ethane-1,2-diamine (racemic)
3 Chiral Resolution Chiral acid/base, crystallization or chromatography (1R)-1-(3,4-Difluorophenyl)ethane-1,2-diamine (enantiomerically pure)
4 Salt Formation Hydrochloric acid (HCl), ethanol or water 1-(3,4-Difluorophenyl)ethane-1,2-diamine dihydrochloride salt

Alternative and Advanced Preparation Techniques

  • Microwave-assisted synthesis: This method can accelerate reaction kinetics in reduction and amination steps, improving yield and purity.
  • Solid-phase synthesis: Applied for rapid synthesis and purification, particularly useful in pharmaceutical intermediate production.
  • Continuous flow reactors: Industrial scale-up often employs flow chemistry to enhance control over reaction parameters, reproducibility, and safety.

Comparative Analysis with Related Compounds

Compound Difluoro Position Preparation Complexity Yield Efficiency Notes
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl 3,4 Moderate Moderate to high Requires precise chiral resolution
1-(3,5-Difluorophenyl)ethane-1,2-diamine 2HCl 3,5 Similar High Well-studied, industrial-scale methods
2-Aryl-1,3-propanediamines (general class) Varies Lower High Prepared via Knoevenagel-Michael two-step

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of more saturated amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Saturated amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The presence of fluorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl 3,4-difluorophenyl C₈H₁₀Cl₂F₂N₂ 263.09 Enhanced solubility (salt form)
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine 4-fluorophenyl (both termini) C₁₄H₁₄F₂N₂ 248.28 Chiral ligand in catalysis
N¹-(4-Fluorophenyl)ethane-1,2-diamine 4-fluorophenyl (mono-substituted) C₈H₁₁FN₂ 154.19 Intermediate in drug synthesis
(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 3,5-difluorophenyl C₈H₁₀F₂N₂ 172.18 Potential CNS metabolite studies
1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine 3-chloro-5-fluorophenyl C₈H₁₀ClFN₂ 188.63 Antimicrobial agent exploration

Key Observations:

Substituent Position and Electronic Effects: The 3,4-difluoro substitution in the target compound creates distinct electronic effects compared to 3,5-difluoro () or 4-fluoro () analogs. Fluorine’s electron-withdrawing nature increases the acidity of adjacent protons and influences hydrogen-bonding capabilities .

Salt Form vs. Free Base :

  • The dihydrochloride salt (target compound) improves aqueous solubility compared to free bases like N¹-(4-fluorophenyl)ethane-1,2-diamine, which may require organic solvents for handling .

Chirality and Catalytic Applications: Chiral analogs, such as (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine (), demonstrate utility as ligands in asymmetric catalysis, whereas the target compound’s non-chiral structure may limit such applications .

Physicochemical Properties

  • Solubility : The dihydrochloride salt form increases water solubility, critical for biological applications. In contrast, analogs like 1-(3-chloro-5-fluorophenyl)ethane-1,2-diamine () may exhibit lower solubility without salt formation .
  • Thermal Stability: Fluorine’s strong C-F bond enhances thermal stability compared to non-fluorinated analogs. However, chlorine substitution () may reduce stability due to weaker C-Cl bonds .

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